molecular formula C21H22N2O2 B5635697 MFCD02352795

MFCD02352795

Katalognummer: B5635697
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: LXTOEWMLFJEUPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

In general, MDL numbers (assigned by the Molecular Design Limited database) are used to uniquely identify chemical substances for research and commercial purposes. A typical entry would include molecular formula, weight, structural features, synthesis methods, and safety data. However, without direct evidence, the following analysis will focus on methodological frameworks for comparing structurally or functionally analogous compounds, as exemplified in the provided sources.

Eigenschaften

IUPAC Name

ethyl 6-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-10-9-15(2)13-17(19)20(18)22-12-11-16-7-5-4-6-8-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTOEWMLFJEUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02352795 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to facilitate the formation of the desired product. For instance, the preparation of non-terminal alkynes, which are related to this compound, involves the use of organolithium reagents and catalysts such as copper or iron complexes .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD02352795 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used. For example, the Suzuki-Miyaura coupling reaction is a common method to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents .

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions to proceed efficiently. Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions typically use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

MFCD02352795 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes .

Wirkmechanismus

The mechanism of action of MFCD02352795 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To illustrate a rigorous comparison, we will use CAS 2795-41-7 (MDL: MFCD00069703) from as a model compound. This fluoro-indole derivative (C₉H₆FNO, MW 163.15) serves as a scaffold for pharmaceutical intermediates. Below, we compare it to its structurally similar analogs listed in the evidence, adhering to the methodologies outlined in sources such as (analytical chemistry guidelines) and (ICH harmonization standards).

Table 1: Structural and Functional Comparison of CAS 2795-41-7 and Analogous Compounds

Property CAS 2795-41-7 CAS 2338-71-8 (0.96 similarity) CAS 23073-31-6 (0.89 similarity)
Molecular Formula C₉H₆FNO C₉H₆FNO C₉H₆FNO
Molecular Weight 163.15 163.15 163.15
Functional Groups Fluoro-indole, aldehyde Fluoro-indole, aldehyde Fluoro-indole, aldehyde
Key Differences Substituent position: 5-F Substituent position: 5-F, 3-CHO Substituent position: 4-F, 3-CHO
BBB Permeability Yes Not reported Not reported
CYP Inhibition CYP1A2 Not reported Not reported
Synthetic Yield 60–92% (under reflux) Not reported Not reported

Key Findings:

Structural Similarity : All three compounds share a fluoro-indole core but differ in substituent positions (e.g., fluorine at 4- vs. 5-position). Such positional isomerism can significantly alter pharmacokinetic properties, as seen in the CYP1A2 inhibition activity of CAS 2795-41-7 .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous protocols for compound comparison:

  • Analytical Validation : As per , supplementary tables (e.g., solubility, log P values) must accompany comparisons to ensure reproducibility .
  • Structural and Functional Criteria : distinguishes between structural analogs (e.g., halogen substitutions) and functional analogs (e.g., shared enzyme targets) .
  • Regulatory Alignment: ICH guidelines () stress documenting physicochemical properties, synthesis pathways, and structural similarities to known compounds for regulatory compliance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.